4-(1,3-Benzoxazol-5-yl)benzaldehyde
Overview
Description
4-(1,3-Benzoxazol-5-yl)benzaldehyde is an organic compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol . It is characterized by a benzoxazole ring fused to a benzaldehyde moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 4-(1,3-Benzoxazol-5-yl)benzaldehyde typically involves the reaction of 2-aminophenol with benzaldehyde derivatives under specific conditions. One common method includes the use of a catalyst such as nano-ZnO in a solvent like DMF at elevated temperatures . Industrial production methods may vary, but they generally aim for high yield, good atom economy, and eco-friendliness, despite the long reaction times required .
Chemical Reactions Analysis
4-(1,3-Benzoxazol-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Scientific Research Applications
4-(1,3-Benzoxazol-5-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzoxazol-5-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it interacts with .
Comparison with Similar Compounds
4-(1,3-Benzoxazol-5-yl)benzaldehyde can be compared with other benzoxazole derivatives such as:
- 4-(5-Benzoxazolyl)benzaldehyde
- Benzaldehyde, 4-(5-benzoxazolyl)
- 4-(Benzo[d]oxazol-5-yl)benzaldehyde These compounds share a similar core structure but differ in their functional groups, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
4-(1,3-benzoxazol-5-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-8-10-1-3-11(4-2-10)12-5-6-14-13(7-12)15-9-17-14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWBSIPPTAIVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC3=C(C=C2)OC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694263 | |
Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-50-9 | |
Record name | 4-(1,3-Benzoxazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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